Diisopropylcarbamic acid (2-((dimethylamino)methyl)-3-pyridyl) ester dihydrochloride
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Overview
Description
Diisopropylcarbamic acid (2-((dimethylamino)methyl)-3-pyridyl) ester dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring, a dimethylamino group, and a diisopropylcarbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisopropylcarbamic acid (2-((dimethylamino)methyl)-3-pyridyl) ester dihydrochloride typically involves the esterification of diisopropylcarbamic acid with 2-((dimethylamino)methyl)-3-pyridyl alcohol. This reaction is often catalyzed by a strong acid such as hydrochloric acid and conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Diisopropylcarbamic acid (2-((dimethylamino)methyl)-3-pyridyl) ester dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Diisopropylcarbamic acid (2-((dimethylamino)methyl)-3-pyridyl) ester dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of diisopropylcarbamic acid (2-((dimethylamino)methyl)-3-pyridyl) ester dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The dimethylamino group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Shares the dimethylamino group and is used in polymer synthesis.
Methyl 2-(dimethylamino)benzoate: Similar ester structure but with a benzoate group instead of a pyridine ring.
Properties
CAS No. |
67049-78-9 |
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Molecular Formula |
C15H27Cl2N3O2 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
[3-[di(propan-2-yl)carbamoyloxy]pyridin-1-ium-2-yl]methyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C15H25N3O2.2ClH/c1-11(2)18(12(3)4)15(19)20-14-8-7-9-16-13(14)10-17(5)6;;/h7-9,11-12H,10H2,1-6H3;2*1H |
InChI Key |
JZQDTXOQILEOMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)OC1=C([NH+]=CC=C1)C[NH+](C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
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